(4-((3,4-Difluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
(4-((3,4-Difluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H17F2N3OS and its molecular weight is 385.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively explored for their anticancer properties. For instance, certain 2-anilino-3-aroylquinolines have demonstrated remarkable cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), DU-145 (prostate cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. These compounds have been found to inhibit tubulin polymerization effectively, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells (Srikanth et al., 2016).
Antiprotozoal Activity
Quinoline derivatives have shown potential in treating protozoal infections. For example, ferriprotoporphyrin IX interaction with quinoline drugs highlights their mechanism in combating malaria. Two subclasses of quinoline antimalarial drugs, including 4-aminoquinolines like chloroquine, act on the malaria parasite's endolysosomal system. This interaction points to the significance of quinoline derivatives in antimalarial research (Fitch, 2004).
Fluorescence Sensing
Quinoline derivatives also find applications in fluorescence sensing. For instance, certain Schiff-base molecules derived from quinoline show ratiometric fluorescence responses to pH changes, making them suitable for developing pH sensors in biological and environmental analyses (Halder, Hazra, & Roy, 2018).
Synthesis and Characterization
The synthesis and characterization of quinoline derivatives provide valuable insights into their structural and functional properties. For example, the synthesis of new series of aryl(thieno[2,3-b]quinolin-2-yl)methanone and related derivatives demonstrates the versatility of quinoline frameworks in organic synthesis. These compounds have been synthesized with excellent yield, showcasing the efficiency of multi-component reactions in producing quinoline-based derivatives (Alizadeh & Roosta, 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the potential biological activities of similar compounds , the compound could potentially have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
[4-(3,4-difluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDSGXHHOFTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.